molecular formula C18H30O5 B156192 2,3-dinor Prostaglandin E1 CAS No. 7046-40-4

2,3-dinor Prostaglandin E1

Cat. No. B156192
CAS RN: 7046-40-4
M. Wt: 326.4 g/mol
InChI Key: GTUGBRJEKVKOKQ-LRSAKWJDSA-N
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Description

2,3-dinor Prostaglandin E1 (PGE1) is not a major naturally occurring prostaglandin, but it is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction, and in neonatal cardiology .


Synthesis Analysis

2,3-Dinorprostaglandins (dinor-PGs) have been regarded as β-oxidation products of arachidonic-acid-derived prostaglandins . Dinor-PGD1 and its epimer 13-epi-dinor-PGD1 were found to be dual agonists for PPARα/γ, whereas PGD2 derived from arachidonic acid is selective for PPARγ .


Chemical Reactions Analysis

The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite .


Physical And Chemical Properties Analysis

The molecular formula of 2,3-dinor Prostaglandin E1 is C18H30O5, with a molecular weight of 326.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Cardiology

2,3-dinor Prostaglandin E1: has been utilized in cardiology, particularly for its vasodilatory properties. It is clinically administered for conditions such as peripheral occlusive vascular disease . The compound aids in improving blood flow and preventing thrombosis, which is crucial in managing diseases like peripheral artery disease.

Erectile Dysfunction

In the field of urology, 2,3-dinor Prostaglandin E1 is used to treat erectile dysfunction . It works by relaxing smooth muscle tissue and dilating blood vessels in the penis, facilitating an erection. This application is significant for improving the quality of life for affected individuals.

Neonatal Care

2,3-dinor Prostaglandin E1: plays a vital role in neonatal cardiology . It is used to maintain the patency of the ductus arteriosus in newborns with congenital heart defects, ensuring proper blood circulation until surgical interventions can be performed.

Pain Management

Research suggests that 2,3-dinor Prostaglandin E1 could be involved in pain mediation . It may influence the hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in neurons, which is associated with the sensation of pain, offering potential therapeutic targets for pain management.

Inflammation

The role of 2,3-dinor Prostaglandin E1 in inflammation is under investigation, with the parent compound PGE1 being known to have anti-inflammatory effects . Understanding its function could lead to new anti-inflammatory therapies, particularly for chronic inflammatory conditions.

Vascular Diseases

2,3-dinor Prostaglandin E1: is also being explored for its potential applications in treating various vascular diseases . Its vasodilatory effect is beneficial in conditions where improving blood flow can alleviate symptoms and reduce disease progression.

Angiogenesis

In cardiology research, 2,3-dinor Prostaglandin E1 has been implicated in angiogenesis , the formation of new blood vessels . This is particularly relevant in ischemic heart disease, where new vessel formation can improve myocardial perfusion and patient outcomes.

Pulmonary Hypertension

Lastly, 2,3-dinor Prostaglandin E1 has been used in the management of neonatal pulmonary hypertension . It helps in reducing pressure on the right ventricle by dilating pulmonary vessels, which is crucial for infants with conditions like congenital diaphragmatic hernia.

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

While there is a lack of specific future directions for 2,3-dinor Prostaglandin E1, it’s worth noting that PGE1 and its derivatives have been widely studied for their potential therapeutic applications in various medical fields .

properties

IUPAC Name

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGBRJEKVKOKQ-LRSAKWJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dinor Prostaglandin E1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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